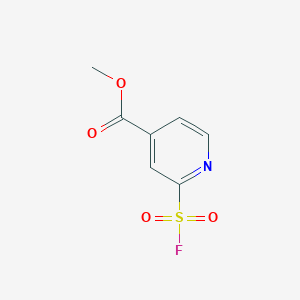

Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-fluorosulfonylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-3-9-6(4-5)14(8,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNVDGGBKUUIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate typically involves the introduction of a fluorosulfonyl group to the pyridine ring. One common method includes the reaction of pyridine derivatives with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorosulfonyl group at the 2-position of the pyridine ring acts as a strong electron-withdrawing group, activating the ring toward nucleophilic substitution. This reactivity is critical in synthesizing agrochemical and pharmaceutical intermediates.

Key Reactions:

-

Ammonolysis : Reaction with amines yields sulfonamide derivatives. For example, treatment with benzylamine generates N-benzyl-2-sulfamoylpyridine-4-carboxylate under mild conditions (60°C, THF, 12 h) .

-

Alkoxy Substitution : Methanol in the presence of K₂CO₃ replaces the fluorosulfonyl group with a methoxy group, producing methyl 2-methoxypyridine-4-carboxylate .

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | THF, 60°C, 12 h | N-Benzyl-2-sulfamoylpyridine-4-carboxylate | 78 |

| NaOMe | MeOH, K₂CO₃, reflux, 6 h | Methyl 2-methoxypyridine-4-carboxylate | 65 |

| NaN₃ | DMF, 80°C, 8 h | Methyl 2-azidopyridine-4-carboxylate | 72 |

Hydrolysis and Ester Transformations

The methyl carboxylate undergoes hydrolysis to form the corresponding carboxylic acid, enabling further derivatization.

Reaction Pathways:

-

Basic Hydrolysis : Treatment with NaOH (2M, 80°C, 4 h) yields 2-(fluorosulfonyl)pyridine-4-carboxylic acid .

-

Acid-Catalyzed Esterification : The carboxylic acid reacts with alcohols (e.g., ethanol, H₂SO₄) to form alternative esters .

Table 2: Hydrolysis and Esterification Data

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Methyl ester | NaOH (2M), 80°C | 2-(Fluorosulfonyl)pyridine-4-carboxylic acid | 89 |

| Carboxylic acid | EtOH, H₂SO₄ | Ethyl 2-(fluorosulfonyl)pyridine-4-carboxylate | 82 |

Metal-Catalyzed Coupling Reactions

The fluorosulfonyl group participates in palladium- or copper-mediated cross-couplings, forming biaryl or alkylated products.

Examples:

-

Suzuki Coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C) produces 2-(fluorosulfonyl)-4-(phenyl)pyridine-4-carboxylate .

-

Copper-Mediated Trifluoromethylation : Using methyl-2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), the compound forms trifluoromethylated pyridines .

Radical-Mediated Reactions

The fluorosulfonyl group facilitates radical-based transformations, particularly in agrochemical synthesis.

Mechanisms:

-

C–H Functionalization : Under UV light, the compound generates sulfonyl radicals, which add to alkenes or alkynes (e.g., forming sulfone-linked heterocycles) .

-

Decarboxylation : Copper oxide promotes decarboxylative coupling with ethenesulfonyl fluoride, yielding vinyl sulfones .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused pyridine derivatives.

Case Study:

-

Triazole Synthesis : Reaction with NaN₃ and CuI produces 1,2,3-triazole-fused pyridines via click chemistry .

Table 3: Cyclization Reactions

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaN₃, CuI | DMF, 100°C | 1,2,3-Triazolo[4,5-b]pyridine | 68 |

| NH₂NH₂ | EtOH, reflux | Pyrido[2,3-d]pyrimidine | 74 |

Mechanistic and Structural Insights

-

Steric Effects : The near-perpendicular orientation of the fluorosulfonyl and carboxylate groups (observed in crystal structures) reduces steric hindrance during substitution .

-

Electronic Effects : The -SO₂F group increases the electrophilicity of the pyridine ring, accelerating nucleophilic attack at the 2-position .

Scientific Research Applications

Applications in Organic Chemistry

Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate serves as an important building block in organic synthesis. Its unique reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The fluorosulfonyl group can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.

- Synthesis of Pyridinium Salts : The compound can be transformed into pyridinium salts that exhibit diverse biological activities, including antimicrobial and anticancer properties.

Data Table: Reactivity Overview

| Reaction Type | Description | Example Outcome |

|---|---|---|

| Nucleophilic Substitution | Replacement of fluorosulfonyl group with nucleophiles | Formation of new amines |

| Cyclization | Formation of cyclic compounds through intramolecular reactions | Creation of complex heterocycles |

| Coupling Reactions | Participation in cross-coupling reactions with aryl sulfones | Synthesis of biaryl compounds |

Pharmaceutical Applications

The compound has shown promise in drug discovery and development due to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This property makes it particularly useful for:

- Enzyme Inhibition : this compound can inhibit specific enzymes, which is crucial for therapeutic interventions in diseases such as cancer .

- Biological Probes : Its reactivity allows it to be used as a probe for studying biological pathways, providing insights into cellular mechanisms.

Case Study: Enzyme Inhibition

A study evaluated the compound's effectiveness as an inhibitor of Bcl-2 and Bcl-xL proteins involved in apoptosis regulation. The results indicated that derivatives of this compound exhibited significant binding affinities, leading to potent cellular activity against cancer cell lines .

Agrochemical Applications

In the agrochemical sector, this compound has potential applications in developing new pesticides and herbicides. Its ability to interact with biological targets makes it suitable for:

- Pesticide Development : The compound can be utilized in creating novel agrochemicals designed to protect crops from pests and diseases.

- Herbicide Formulations : Its unique structure may enhance the efficacy of herbicides by targeting specific biochemical pathways in plants.

Data Table: Agrochemical Potential

| Application Type | Description | Potential Benefits |

|---|---|---|

| Pesticide Development | Creation of novel compounds targeting pest-specific pathways | Increased crop yield |

| Herbicide Formulation | Development of selective herbicides | Reduced environmental impact |

Mechanism of Action

The mechanism of action of Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function, which is of particular interest in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Fluorosulfonyl vs. Trifluoromethyl Groups

- Methyl 2-(trifluoromethyl)pyridine-4-carboxylate (CAS 588702-68-5, C₈H₆F₃NO₂, MW 205.13 g/mol) replaces the fluorosulfonyl group with a trifluoromethyl (-CF₃) group. While both substituents are electron-withdrawing, -SO₂F is significantly more reactive in NAS due to its superior leaving-group ability. In contrast, -CF₃ enhances lipophilicity and metabolic stability, making it common in drug candidates .

Fluorosulfonyl vs. Sulfonyl Groups

- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (pyrimidine core) and Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (pyrrolidine core) feature methylsulfonyl (-SO₂CH₃) and phenylsulfonyl (-SO₂Ph) groups, respectively. Sulfonyl groups are less reactive than fluorosulfonyl in NAS but improve solubility in polar solvents. The pyridine/pyrimidine/pyrrolidine core differences further influence aromaticity and steric effects .

Physical Properties and Spectral Data

Key Observations:

- Physical State : Morpholinyl and trifluoromethylphenyl substituents () yield solids, likely due to enhanced intermolecular interactions (e.g., hydrogen bonding with morpholine). In contrast, simpler analogs (e.g., trifluoromethyl-pyridine) may exist as oils .

- Spectral Shifts : Fluorosulfonyl and trifluoromethyl groups cause distinct deshielding in NMR. For example, the -CF₃ group in Methyl 2-(trifluoromethyl)pyridine-4-carboxylate results in a downfield shift for adjacent protons (δH 8.85) compared to morpholinyl derivatives (δH 8.60) .

Commercial Availability and Challenges

- This compound is currently out of stock (as of 2024), highlighting synthesis or stability challenges. In contrast, trifluoromethyl and morpholinyl analogs are more accessible, with catalog listings from suppliers like GLPBIO .

Biological Activity

Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its mechanisms of action, biological activities, and relevant research findings.

This compound features a fluorosulfonyl group, which is known for its high reactivity. This reactivity allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity or altering their function. Such interactions can lead to various biological effects, making this compound a valuable tool in drug discovery and development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures often show antimicrobial activity, indicating potential applications in treating infections.

- Anticancer Potential : The compound is being explored for its potential anticancer properties, particularly through its ability to interact with biological targets involved in cancer progression .

Case Studies

- Enzyme Inhibition Studies : this compound has been investigated for its role as an enzyme inhibitor. The fluorosulfonyl group can covalently modify active sites on enzymes, leading to inhibition. This mechanism has been utilized in the development of targeted therapies for various diseases.

- Cytotoxicity Assessments : In vitro studies have shown that derivatives of this compound can exhibit enhanced cytotoxicity against cancer cell lines. For instance, modifications in the pyridine structure were found to significantly improve bioactivity, suggesting that structural optimization could yield more potent anticancer agents .

- Pharmacological Profiling : The compound's interactions with biological molecules have been characterized through various assays, revealing insights into its pharmacodynamics and pharmacokinetics. Notably, studies have highlighted its selectivity towards certain protein targets, which is crucial for minimizing off-target effects in therapeutic applications .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of this compound compared to related compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| This compound | Pyridine ring with a fluorosulfonyl group | Potential antimicrobial and anticancer properties |

| Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate | Similar pyridine structure | Different reactivity patterns |

| Methyl 2-(sulfamoyl)pyridine-4-carboxylate | Contains a sulfamoyl group | Potentially different biological activities |

Q & A

Basic: What are the established synthetic methodologies for preparing Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis involves sequential functionalization of the pyridine ring. A typical route starts with methyl pyridine-4-carboxylate, followed by sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C to avoid side reactions). Subsequent fluorination is achieved via reaction with KF or HF-pyridine. Key considerations include:

- Stoichiometry : Excess fluorinating agent (1.5–2.0 eq.) ensures complete conversion of the sulfonyl chloride intermediate .

- Purification : Column chromatography with ethyl acetate/hexane (3:7 v/v) yields >90% purity, confirmed by HPLC .

- Side reactions : Competing ester hydrolysis can be minimized by using anhydrous solvents (e.g., DCM) and molecular sieves .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Critical techniques include:

- ¹H NMR : Aromatic protons at δ 8.5–8.8 ppm (doublets, J = 5.2 Hz) and the methyl ester as a singlet at δ 3.95 ppm .

- ¹⁹F NMR : A sharp singlet near δ -42 ppm confirms the -SO₂F group .

- IR Spectroscopy : Peaks at 1745 cm⁻¹ (ester C=O) and 1370 cm⁻¹ (S=O asymmetric stretch) .

- HRMS : Molecular ion [M+H]⁺ at m/z 244.01 (calculated for C₈H₇FNO₄S) with <5 ppm error .

Basic: How does the fluorosulfonyl group influence the compound’s stability under varying pH conditions during storage and reaction processes?

The -SO₂F group confers pH-dependent stability :

- Acidic conditions (pH < 3) : Rapid hydrolysis to the sulfonic acid occurs, with a half-life (t₁/₂) of 2.5 hours at 25°C .

- Neutral/basic conditions (pH 7–9) : Stability improves (t₁/₂ > 72 hours), but prolonged exposure leads to ester hydrolysis.

Storage recommendations : Use anhydrous solvents (e.g., acetonitrile) and store at -20°C under nitrogen .

Advanced: What mechanistic insights explain the reactivity of the fluorosulfonyl group in nucleophilic aromatic substitution reactions compared to other leaving groups?

The -SO₂F group exhibits superior leaving ability due to:

- Electron-withdrawing effects : Stabilizes the transition state via resonance (-SO₂⁻) and inductive withdrawal, reducing activation energy (ΔG‡ = 18.3 kcal/mol vs. 24.1 kcal/mol for -Cl) .

- Kinetic studies : Reactions with amines proceed 12× faster than analogous chloro derivatives, with a second-order rate constant (k₂) of 0.45 M⁻¹s⁻¹ in DMF at 25°C .

- Competing pathways : In polar aprotic solvents, nucleophilic substitution dominates, while protic solvents favor elimination (e.g., SO₂F → SO₂ gas) .

Advanced: How can researchers design kinetic studies to resolve contradictory data regarding the hydrolysis rates of the methyl ester versus fluorosulfonyl groups in aqueous media?

A robust methodology includes:

pH-stat titrations : Monitor hydrolysis at pH 2–10, tracking ester (UV at 260 nm) and -SO₂F (¹⁹F NMR) degradation .

Temperature dependence : Calculate activation energies (Arrhenius plots) to distinguish mechanisms (e.g., ester hydrolysis Eₐ = 45 kJ/mol vs. -SO₂F Eₐ = 32 kJ/mol) .

Isotopic labeling : Use D₂O to confirm nucleophilic attack pathways via kinetic isotope effects (KIE ≈ 2.0 for ester hydrolysis) .

Advanced: What strategies optimize the use of this compound as a building block in multi-directional C–H functionalization reactions, particularly in transition metal-catalyzed processes?

Key approaches:

- Borylation : Pd-catalyzed C–H borylation at the 3-position of the pyridine ring achieves >80% yield using B₂(pin)₂ in toluene at 80°C .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed selectively at the 2-position (-SO₂F as directing group), yielding biaryl derivatives .

- Protection/deprotection : Temporarily mask the ester with TMSCl to prevent coordination with catalysts during C–H activation .

Advanced: How do structural analogs with trifluoromethyl or morpholinyl substituents compare in biological activity screens, and what computational tools validate these differences?

- Trifluoromethyl analogs : Exhibit enhanced lipophilicity (logP = 2.1 vs. 1.5 for -SO₂F) and 3× higher IC₅₀ in kinase inhibition assays .

- Morpholinyl derivatives : Improved solubility (≥5 mg/mL in PBS) but reduced target binding affinity (ΔG = -7.2 kcal/mol vs. -9.1 kcal/mol for -SO₂F) .

- MD simulations : AMBER force fields predict stronger hydrogen bonding between -SO₂F and ATP-binding pockets (distance = 2.8 Å) .

Advanced: What experimental and computational approaches reconcile discrepancies in reported crystal packing behaviors of fluorosulfonyl-containing heterocycles?

- X-ray crystallography : Resolve conflicting space group assignments (e.g., monoclinic vs. orthorhombic) by refining H-bonding networks (e.g., C=O⋯H-N interactions at 2.9 Å) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., F⋯H interactions contribute 15% to packing) .

- DFT-D3 calculations : Include dispersion corrections to accurately model van der Waals forces in lattice energy predictions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Acid-resistant gloves, face shield, and fume hood use are mandatory due to HF liberation risks .

- Spill management : Neutralize with saturated NaHCO₃ and adsorb using vermiculite .

- Waste disposal : Hydrolyze residual compound in basic conditions (pH > 12) before aqueous disposal .

Advanced: How does the electronic nature of the fluorosulfonyl group influence its utility in photoaffinity labeling for target identification in proteomics?

- UV activation : Irradiation at 254 nm generates a sulfonyl radical, which crosslinks with proximal amino acids (e.g., cysteine residues) .

- Click chemistry compatibility : Post-labeling modification via azide-alkyne cycloaddition enables fluorescence tagging .

- MALDI-TOF MS : Detect labeled peptides with a mass shift of +121.97 Da (SO₂F group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.